molecular formula C24H16Cl2N4 B051829 N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine CAS No. 102262-55-5

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Cat. No.: B051829
CAS No.: 102262-55-5
M. Wt: 431.3 g/mol
InChI Key: AFZIPZIQIQTNQE-UHFFFAOYSA-N
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Description

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a synthetic compound with a molecular formula of C24H16Cl2N4. It is known for its applications in medicinal chemistry, particularly as an antimycobacterial agent. This compound is structurally related to phenazine dyes and has been studied for its potential therapeutic uses.

Preparation Methods

The synthesis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine involves several steps. One common method starts with the reaction of 4-chloroaniline with 2-chlorobenzoic acid to form an intermediate. This intermediate undergoes cyclization and subsequent reactions to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other phenazine derivatives and as a reagent in various organic reactions.

    Biology: The compound has been studied for its antimicrobial properties, particularly against Mycobacterium species.

    Medicine: It is used in the treatment of leprosy and has shown potential in treating other bacterial infections.

    Industry: The compound is used in the production of dyes and pigments due to its phenazine structure.

Mechanism of Action

The mechanism of action of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine involves its interaction with bacterial DNA. The compound intercalates into the DNA, disrupting its function and leading to the inhibition of bacterial growth. It also affects the bacterial respiratory chain and ion transporters, contributing to its antimicrobial activity .

Comparison with Similar Compounds

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is similar to other phenazine derivatives such as clofazimine and phenazine-1-carboxylic acid. it is unique in its specific substitution pattern and the presence of the imino group, which enhances its antimicrobial properties. Other similar compounds include:

Properties

IUPAC Name

N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N4/c25-15-5-9-17(10-6-15)28-21-14-22-24(13-19(21)27)30(18-11-7-16(26)8-12-18)23-4-2-1-3-20(23)29-22/h1-14,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZIPZIQIQTNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878650
Record name DES-ISOPROPYL CLOFAZIMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102262-55-5
Record name N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102262555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES-ISOPROPYL CLOFAZIMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9RD5SBX98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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